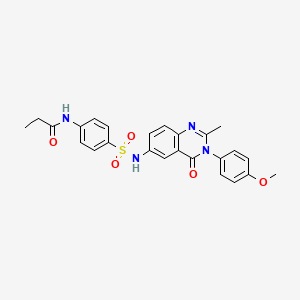

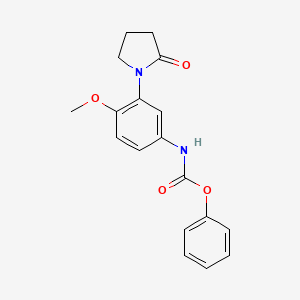

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves intricate steps, combining the azepane, pyridazine, phenyl, thiazole, and carboxamide moieties. Researchers have likely explored various synthetic routes, optimizing yields and purity. Detailed studies on the synthetic pathways, reagents, and reaction conditions are essential for understanding its production .

Molecular Structure Analysis

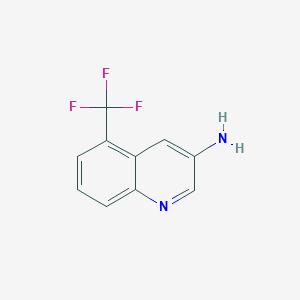

The molecular structure of N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide is crucial for predicting its properties and interactions. Analyzing bond angles, torsion angles, and steric effects provides insights into its stability and reactivity. Computational methods, such as density functional theory (DFT), can aid in elucidating its 3D structure .

Chemical Reactions Analysis

Exploring the compound’s reactivity is essential. Investigate its behavior under various conditions, including acidic, basic, and oxidative environments. Identify potential functional group transformations, such as hydrolysis, amidation, or cyclization. Reaction mechanisms and intermediates should be thoroughly studied .

Physical And Chemical Properties Analysis

Characterize the compound’s physical properties, including solubility, melting point, and stability. Investigate its UV-Vis absorption spectrum, fluorescence, and electrochemical behavior. Additionally, assess its chemical stability under different storage conditions .

Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Chemical Reactions

Cycloaddition Reactions : The study by Marcelis & Plas (1987) investigates cycloaddition reactions of cyclic ketene-N,S-acetals with tetrazines, producing pyridazine derivatives among other compounds. Such reactions are foundational in creating diverse heterocyclic structures, which are often explored for their potential biological activities (Marcelis & Plas, 1987).

Oxidative Rearrangement : Gu et al. (2015) focused on the oxidative rearrangement of a pyrazinone-carboxamide core, relevant for understanding the stability and metabolic fate of similar compounds in biological systems. This study highlights the impact of oxidative stress on drug molecules, which is crucial for drug development (Gu et al., 2015).

Biological Activities and Applications

Antitumor Activity : Stevens et al. (1984) discuss the synthesis and chemistry of imidazotetrazines, highlighting their broad-spectrum antitumor activity. This work is part of ongoing research into developing more effective cancer treatments by exploring novel chemical compounds (Stevens et al., 1984).

Anticancer and Anti-5-Lipoxygenase Agents : Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidine derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, indicating the potential therapeutic applications of such compounds in treating cancer and inflammatory diseases (Rahmouni et al., 2016).

Wirkmechanismus

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of thiazole and pyridazinone, both of which have been associated with diverse biological activities . Thiazoles are found in many biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . Pyridazinones have shown a range of pharmacological activities including anti-inflammatory, antiulcer, antidiabetic, and antiplatelet activity .

Mode of Action

Based on the biological activities of thiazole and pyridazinone derivatives, it can be inferred that the compound may interact with its targets to exert antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Biochemical Pathways

These could potentially include pathways involved in inflammation, pain perception, microbial growth, viral replication, fluid balance, nerve signal transmission, and tumor growth .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes These properties may influence the bioavailability of the compound

Result of Action

Based on the known biological activities of thiazole and pyridazinone derivatives, the compound may exert antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects at the molecular and cellular levels .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5OS/c1-19-25(34-27(28-19)21-9-5-4-6-10-21)26(33)29-22-13-11-20(12-14-22)23-15-16-24(31-30-23)32-17-7-2-3-8-18-32/h4-6,9-16H,2-3,7-8,17-18H2,1H3,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBZVHQUKMWLRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NN=C(C=C4)N5CCCCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2913560.png)

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2913567.png)

![(E)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2913571.png)

![5-(3,4-dichlorophenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2913576.png)

![N-[2-({2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-8-yl}formamido)ethyl]acetamide](/img/structure/B2913579.png)

![5-[(2-chlorophenoxy)methyl]-N-prop-2-enylfuran-2-carboxamide](/img/structure/B2913581.png)